(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclobutyl)methanone
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Overview
Description
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclobutyl)methanone is a compound that features a triazole ring, an azetidine ring, and a cyclobutyl group. Triazoles are a class of heterocyclic compounds containing three nitrogen atoms in a five-membered ring, known for their broad range of biological activities. Azetidines are four-membered nitrogen-containing rings, and cyclobutyl groups are four-membered carbon rings. This compound’s unique structure makes it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Azetidines and triazoles are known to interact with various biological targets. For instance, azetidines are often used in drug design due to their ability to mimic the bioactive conformation of peptides . Triazoles, on the other hand, are known to have diverse biological activities and can act on a variety of targets, including enzymes and receptors .
Mode of Action
The mode of action of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclobutyl)methanone
would depend on its specific target. For instance, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in cellular processes .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways This compound
might affect. Given the biological activities of azetidines and triazoles, it could potentially impact a wide range of pathways .
Pharmacokinetics
The ADME properties of This compound
would depend on various factors, including its chemical structure and the characteristics of the biological system it’s administered to. Generally, factors such as solubility, stability, and molecular size can influence a compound’s bioavailability .
Result of Action
The molecular and cellular effects of this compound would depend on its specific mode of action and the type of cells it interacts with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclobutyl)methanone typically involves the formation of the triazole ring through a click chemistry approach, which is a copper-catalyzed azide-alkyne cycloaddition. The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions. The cyclobutyl group is introduced via a Grignard reaction or other suitable organometallic methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click chemistry step and large-scale cyclization processes for the azetidine ring formation. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclobutyl)methanone can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under strong oxidative conditions.
Reduction: The azetidine ring can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Secondary amines derived from the azetidine ring.
Substitution: Substituted azetidine derivatives with various functional groups.
Scientific Research Applications
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclobutyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its triazole and azetidine components, which are known to exhibit pharmacological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclobutyl)methanone: Similar structure but with a different triazole tautomer.
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclopropyl)methanone: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(cyclobutyl)methanone: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
The uniqueness of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclobutyl)methanone lies in its combination of a triazole ring, an azetidine ring, and a cyclobutyl group. This combination provides a unique set of chemical and biological properties that can be exploited in various applications, making it a valuable compound for scientific research.
Properties
IUPAC Name |
cyclobutyl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c15-10(8-2-1-3-8)13-6-9(7-13)14-11-4-5-12-14/h4-5,8-9H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJJXDWMJWNDFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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